3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Overview
Description
3-(2,6-Difluorophenyl)-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radical Addition and Cyclization Reactions
- 3-Oxopropanenitriles, including 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, are used in radical addition reactions with terminal dienes, leading to the formation of dihydrofurans. These reactions are promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, indicating the compound's utility in synthesizing complex organic structures (Hocaoglu & Yılmaz, 2019).
- Oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been studied, showing the synthesis of 4,5-dihydrofuran-3-carbonitriles. This highlights the potential of this compound in forming heterocycles (Yılmaz et al., 2005).
Synthesis of Novel Compounds
- 3-Oxopropanenitriles are involved in the synthesis of polysubstituted thiophene and 1,3,4-thiadiazole derivatives. These derivatives have potential applications in materials science and pharmaceuticals (Farag et al., 1997).
- A study demonstrates the synthesis of 3-oxopropanenitriles via electrophilic cyanoacetylation of heterocycles. This method showcases the flexibility of 3-oxopropanenitriles in chemical synthesis (Andicsová-Eckstein et al., 2016).
Application in Multicomponent Reactions
- Multicomponent reactions involving 3-oxopropanenitriles lead to the formation of complex organic compounds like 6-(indol-3-yl)-4H-pyrans. This demonstrates the role of this compound in creating biologically relevant structures (Song et al., 2014).
Antimicrobial Studies
- Some novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives synthesized from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile) have shown promising antimicrobial properties. This suggests potential pharmaceutical applications for compounds synthesized from 3-oxopropanenitriles (Kheder & Mabkhot, 2012).
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUAZITUTVDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504998 | |
Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40017-76-3 | |
Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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